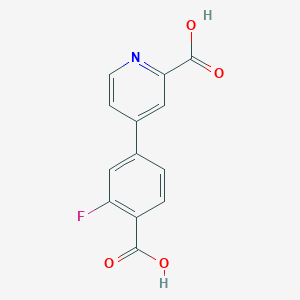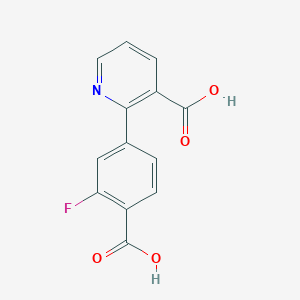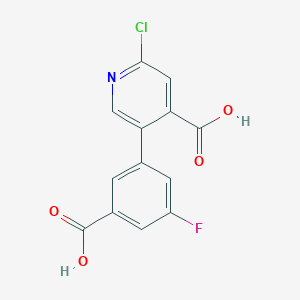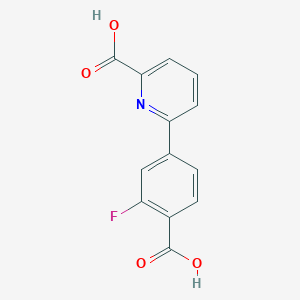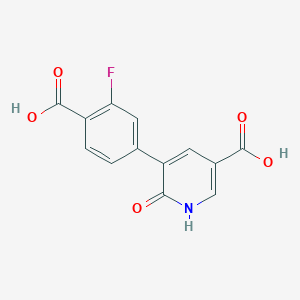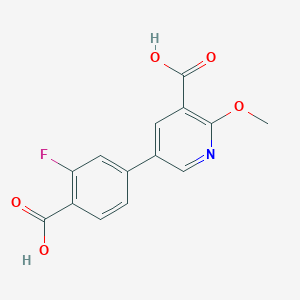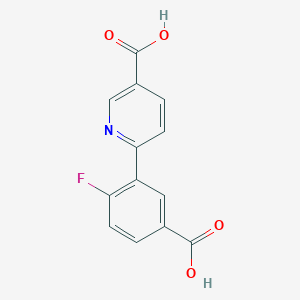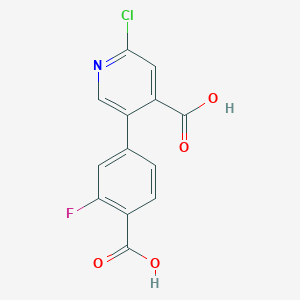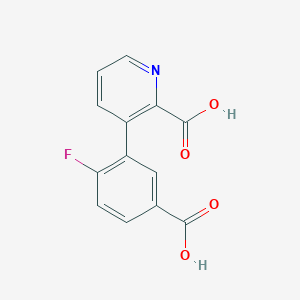
3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Carboxy-2-fluorophenyl)picolinic acid (3-CFPA) is a small molecule carboxylic acid with a molecular weight of 220.21 g/mol. It is a colorless, crystalline solid with a melting point of 140-141°C. 3-CFPA is a versatile compound with a wide range of applications in the fields of chemical synthesis, biological research, and drug discovery.
作用机制
3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% acts as an inhibitor of PDE4, an enzyme involved in the regulation of inflammatory mediators, such as cytokines, chemokines, and interleukins. It binds to the active site of PDE4, preventing it from breaking down cyclic adenosine monophosphate (cAMP), a molecule involved in the regulation of inflammatory processes.
Biochemical and Physiological Effects
3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been shown to inhibit the production of inflammatory mediators, such as cytokines and chemokines, as well as the expression of certain genes involved in inflammation. It has also been shown to inhibit the production of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the levels of pro-inflammatory markers, such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is a versatile compound that has been used in a variety of laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in biochemical and pharmacological research. However, it is important to note that 3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is a potent inhibitor of PDE4 and should be used with caution in laboratory experiments.
未来方向
The potential applications of 3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% in the fields of biochemistry and pharmacology are vast and varied. Future research could focus on the development of new small molecule inhibitors of PDE4 and other enzymes involved in the regulation of inflammation. Additionally, further research could be conducted to explore the use of 3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% in the development of new drugs and therapies for the treatment of inflammatory diseases. Additionally, 3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% could be used to study the effects of PDE4 inhibitors on the expression of other genes and proteins involved in inflammation and immune responses. Finally, further research could be conducted to explore the potential applications of 3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% in the development of diagnostic tests for inflammatory diseases.
合成方法
3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the condensation of 5-carboxy-2-fluorophenylacetaldehyde with picolinic acid, the reaction of 5-carboxy-2-fluorophenylacetic acid with sodium picolinate, and the reaction of 5-carboxy-2-fluorophenylacetic acid with sodium picolinate in the presence of an amine base.
科学研究应用
3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is a useful tool for scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as an inhibitor of phosphodiesterase-4 (PDE4) to study the effects of PDE4 inhibitors on the expression of inflammatory mediators. It has also been used as a substrate for the enzyme cytochrome P450 (CYP) to study the metabolism of drugs and other compounds. Additionally, 3-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been used in the synthesis of small molecule inhibitors of protein kinases, such as c-Jun N-terminal kinase (JNK) and cyclin-dependent kinase (CDK).
属性
IUPAC Name |
3-(5-carboxy-2-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-4-3-7(12(16)17)6-9(10)8-2-1-5-15-11(8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARXFRMNLFMJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



